Cas no 150084-31-4 (4-Chloro-N,3-dimethylaniline)

4-Chloro-N,3-dimethylaniline is a chlorinated aromatic amine with the molecular formula C₈H₁₀ClN. This compound is characterized by its chloro and dimethylamino substituents on the benzene ring, which impart distinct reactivity and utility in organic synthesis. It serves as a versatile intermediate in the production of agrochemicals, pharmaceuticals, and dyes. The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups enhances its applicability in electrophilic substitution and coupling reactions. Its stable structure and well-defined chemical properties make it a reliable building block for fine chemical manufacturing. Proper handling is essential due to potential toxicity and reactivity under specific conditions.
4-Chloro-N,3-dimethylaniline structure
4-Chloro-N,3-dimethylaniline structure
商品名:4-Chloro-N,3-dimethylaniline
CAS番号:150084-31-4
MF:C8H10ClN
メガワット:155.624701023102
CID:5713791
PubChem ID:21307297

4-Chloro-N,3-dimethylaniline 化学的及び物理的性質

名前と識別子

    • EN300-7247466
    • SCHEMBL10979467
    • 4-Chloro-N,3-dimethylbenzenamine
    • 150084-31-4
    • 4-chloro-N,3-dimethylaniline
    • Benzenamine, 4-chloro-N,3-dimethyl-
    • MFCD09999786
    • G50520
    • 4-Chloro-N,3-dimethylaniline
    • インチ: 1S/C8H10ClN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3
    • InChIKey: DLJHMBHVBDEAOX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C)NC

計算された属性

  • せいみつぶんしりょう: 155.0501770g/mol
  • どういたいしつりょう: 155.0501770g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • 密度みつど: 1.134±0.06 g/cm3(Predicted)
  • ふってん: 258.5±20.0 °C(Predicted)
  • 酸性度係数(pKa): 4.31±0.25(Predicted)

4-Chloro-N,3-dimethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D783229-1g
4-Chloro-N,3-dimethylbenzenamine
150084-31-4 95%
1g
$395 2024-05-23
eNovation Chemicals LLC
D775639-1g
4-Chloro-N,3-dimethylbenzenamine
150084-31-4 95%
1g
$365 2024-08-03
Enamine
EN300-7247466-5.0g
4-chloro-N,3-dimethylaniline
150084-31-4
5g
$1364.0 2023-05-24
Enamine
EN300-7247466-1.0g
4-chloro-N,3-dimethylaniline
150084-31-4
1g
$470.0 2023-05-24
Enamine
EN300-7247466-0.1g
4-chloro-N,3-dimethylaniline
150084-31-4
0.1g
$414.0 2023-05-24
abcr
AB593576-1g
4-Chloro-N,3-dimethylaniline; .
150084-31-4
1g
€323.30 2024-07-19
eNovation Chemicals LLC
D783229-1g
4-Chloro-N,3-dimethylbenzenamine
150084-31-4 95%
1g
$395 2025-02-27
Enamine
EN300-7247466-2.5g
4-chloro-N,3-dimethylaniline
150084-31-4
2.5g
$923.0 2023-05-24
Enamine
EN300-7247466-0.25g
4-chloro-N,3-dimethylaniline
150084-31-4
0.25g
$432.0 2023-05-24
Enamine
EN300-7247466-0.5g
4-chloro-N,3-dimethylaniline
150084-31-4
0.5g
$451.0 2023-05-24

4-Chloro-N,3-dimethylaniline 関連文献

4-Chloro-N,3-dimethylanilineに関する追加情報

4-Chloro-N,3-dimethylaniline (CAS No. 150084-31-4): An Overview of Its Properties, Applications, and Recent Research

4-Chloro-N,3-dimethylaniline (CAS No. 150084-31-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a chloro substituent and two methyl groups attached to the aniline moiety. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable intermediate in various synthetic processes.

The molecular formula of 4-Chloro-N,3-dimethylaniline is C9H12ClN, and its molecular weight is approximately 169.65 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic aromatic odor. Its solubility in water is limited, but it readily dissolves in organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in a wide range of applications, from the synthesis of dyes and pigments to the development of pharmaceuticals.

In the realm of pharmaceutical research, 4-Chloro-N,3-dimethylaniline has shown promise as an intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential as a precursor for the development of novel drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 4-Chloro-N,3-dimethylaniline in the synthesis of a series of N-methylated anilines with potent anti-inflammatory properties. These compounds exhibited significant activity against inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for the treatment of chronic inflammatory diseases.

Beyond its pharmaceutical applications, 4-Chloro-N,3-dimethylaniline has also found utility in the field of materials science. Researchers have utilized this compound as a building block for the synthesis of advanced functional materials with unique optical and electronic properties. A notable example is its use in the preparation of conjugated polymers for organic photovoltaic (OPV) devices. A study published in Advanced Materials demonstrated that polymers derived from 4-Chloro-N,3-dimethylaniline exhibited high photovoltaic efficiency due to their excellent charge transport properties and tunable bandgaps.

The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Studies on the environmental fate and toxicity of 4-Chloro-N,3-dimethylaniline have shown that it has moderate biodegradability and low toxicity to aquatic organisms. However, proper handling and disposal practices are still essential to minimize any potential environmental risks. Researchers are actively working on developing more sustainable synthetic routes for this compound to reduce its ecological footprint.

In terms of synthetic methods, several efficient routes have been developed for the preparation of 4-Chloro-N,3-dimethylaniline. One common approach involves the reaction of 4-chloroaniline with methyl iodide in the presence of a base such as potassium carbonate or sodium hydride. This method yields high purity product with good yields. Another recent advancement involves the use of transition metal-catalyzed cross-coupling reactions to synthesize this compound from readily available starting materials. These methods not only improve yield but also reduce waste generation and energy consumption.

The safety profile of 4-Chloro-N,3-dimethylaniline is another critical aspect that must be considered during its handling and use. While it is not classified as a hazardous substance under current regulations, proper personal protective equipment (PPE) should be worn when handling this compound to prevent skin contact and inhalation. Additionally, storage conditions should be carefully controlled to avoid exposure to moisture or high temperatures, which can affect its stability.

In conclusion, 4-Chloro-N,3-dimethylaniline (CAS No. 150084-31-4) is a multifaceted compound with a wide range of applications in chemistry, biology, pharmaceuticals, and materials science. Its unique molecular structure and favorable properties make it an attractive intermediate for various synthetic processes. Ongoing research continues to uncover new uses for this compound, highlighting its potential to contribute to advancements in multiple scientific fields.

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Amadis Chemical Company Limited
(CAS:150084-31-4)4-Chloro-N,3-dimethylaniline
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